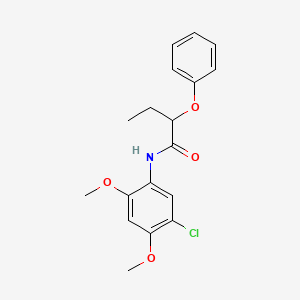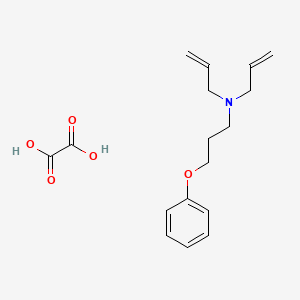![molecular formula C18H27ClN2O5 B4077392 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077392.png)
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid
Übersicht
Beschreibung
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines the structural elements of piperazine and phenoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine involves several steps. One common synthetic route includes the reaction of 2-chloro-4,6-dimethylphenol with butyl bromide to form 4-(2-chloro-4,6-dimethylphenoxy)butane. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as sodium methoxide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine stands out due to its unique combination of chemical groups. Similar compounds include:
4-Chloro-2,6-dimethylphenol: Shares the phenoxy group but lacks the piperazine moiety.
Butylpiperazine: Contains the piperazine group but lacks the phenoxy group.
2-Chloro-4,6-dimethylphenoxybutane: An intermediate in the synthesis of the target compound.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O.C2H2O4/c1-13-11-14(2)16(15(17)12-13)20-10-4-3-7-19-8-5-18-6-9-19;3-1(4)2(5)6/h11-12,18H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBMSIEQYFEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCNCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4077311.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-[2-(4-acetylanilino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)

![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![N-ethyl-N-[[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-methylprop-2-en-1-amine](/img/structure/B4077356.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)
![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)

![N-allyl-N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077384.png)
![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)

